
1H-Dibenzo(A,H)fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Dibenzo(A,H)fluorene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H14. It consists of three fused benzene rings, forming a unique structure that is of significant interest in various scientific fields. This compound is known for its stability and distinctive chemical properties, making it a subject of extensive research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H-Dibenzo(A,H)fluorene can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the iodine-mediated synthesis of benzo[a]fluorenones from yne-enones involves heating the reactants under reflux in acetic acid . This method highlights the versatility of iodine in mediating complex organic transformations.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of starting materials.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Dibenzo(A,H)fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives of the compound.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon.
Substitution: Reagents like halogens and nitrating agents are often used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield hydrogenated derivatives.
Applications De Recherche Scientifique
1H-Dibenzo(A,H)fluorene has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying the behavior of PAHs and their derivatives.
Biology: Research into its biological effects, including potential carcinogenicity, is ongoing.
Medicine: The compound’s derivatives are being explored for their potential therapeutic properties.
Industry: It is used in the production of advanced materials, including optoelectronic devices.
Mécanisme D'action
The mechanism by which 1H-Dibenzo(A,H)fluorene exerts its effects involves interactions with various molecular targets and pathways. Its planar structure allows it to intercalate into DNA, potentially leading to mutagenic and carcinogenic effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
13H-Dibenzo(A,H)fluorene: Another PAH with a similar structure but different properties.
Benzo[a]pyrene: A well-known PAH with significant biological activity.
Fluoranthene: Another PAH with a similar structure but different reactivity.
Uniqueness: 1H-Dibenzo(A,H)fluorene is unique due to its specific structure and stability, which make it a valuable compound for various research applications. Its ability to undergo a wide range of chemical reactions further enhances its utility in scientific studies .
Propriétés
Numéro CAS |
23143-01-3 |
|---|---|
Formule moléculaire |
C21H16 |
Poids moléculaire |
268.4 g/mol |
Nom IUPAC |
pentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1,3,5,7,9,13,16,18,20-nonaene |
InChI |
InChI=1S/C21H16/c1-2-7-16-12-20-17(11-15(16)6-1)13-21-18-8-4-3-5-14(18)9-10-19(20)21/h1-7,9-12,17H,8,13H2 |
Clé InChI |
HAKYSSYZNTVJMP-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC=C2C1=C3CC4C=C5C=CC=CC5=CC4=C3C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


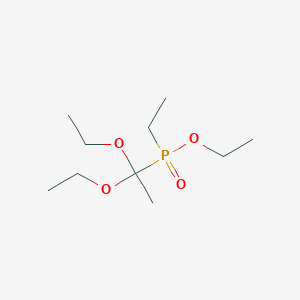
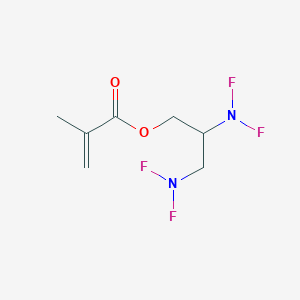

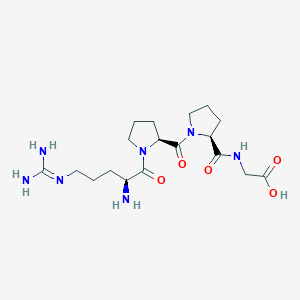
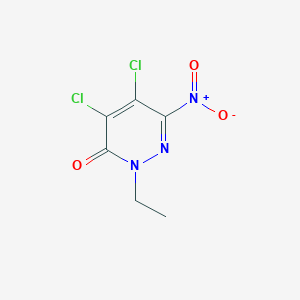

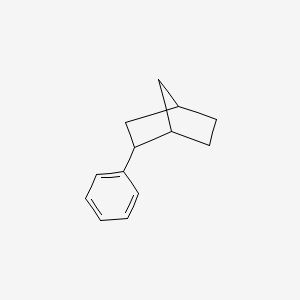

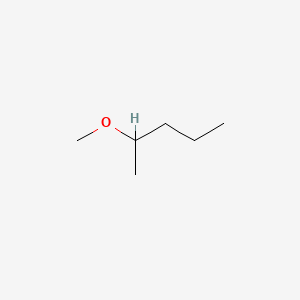
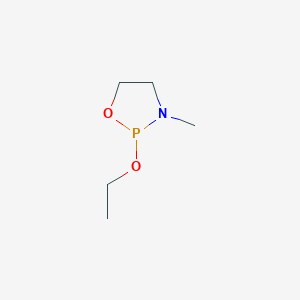
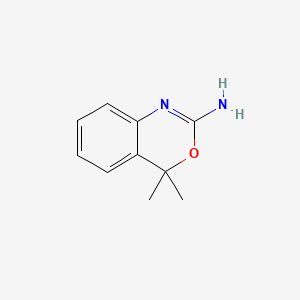
![Trimethyl[(2-methylacryloyl)oxy]stannane](/img/structure/B14715823.png)
![2-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-3-methylbutanoic acid](/img/structure/B14715829.png)

